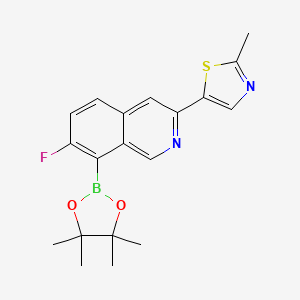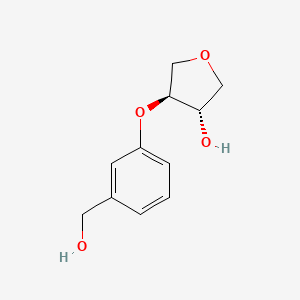
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2h-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine is a complex organic compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by the presence of a tetrahydropyran ring, substituted with diisopropyl groups at positions 2 and 6, and an N-(4-methoxybenzyl)amine group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under reflux conditions.
Introduction of Diisopropyl Groups: The diisopropyl groups are introduced at positions 2 and 6 of the tetrahydropyran ring through Friedel-Crafts alkylation. This reaction requires an alkylating agent such as isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the N-(4-methoxybenzyl)amine Group: The final step involves the nucleophilic substitution of the amine group at position 4 of the tetrahydropyran ring. This can be achieved by reacting the intermediate compound with 4-methoxybenzylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, halides or thiols as nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with a tetrahydropyran ring and an amine group at position 4.
2,6-Diisopropylphenol: Shares the diisopropyl substitution pattern but lacks the tetrahydropyran ring.
4-Methoxybenzylamine: Contains the 4-methoxybenzylamine group but lacks the tetrahydropyran ring and diisopropyl groups.
Uniqueness
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine is unique due to its combination of structural features, including the tetrahydropyran ring, diisopropyl groups, and N-(4-methoxybenzyl)amine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H31NO2 |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2,6-di(propan-2-yl)oxan-4-amine |
InChI |
InChI=1S/C19H31NO2/c1-13(2)18-10-16(11-19(22-18)14(3)4)20-12-15-6-8-17(21-5)9-7-15/h6-9,13-14,16,18-20H,10-12H2,1-5H3 |
Clé InChI |
MGRPDMITEUROCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CC(O1)C(C)C)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


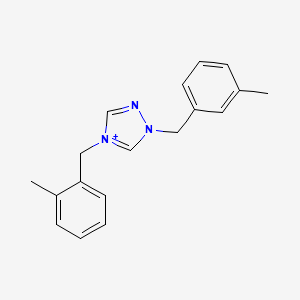
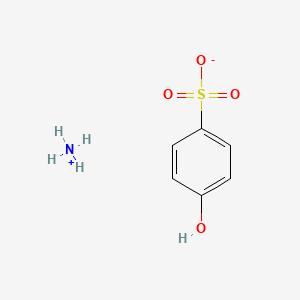
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
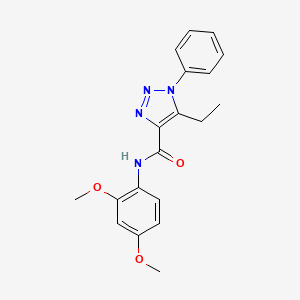
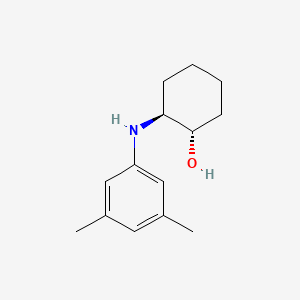

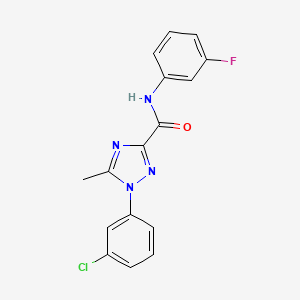
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
